molecular formula C9H6BrF3O2 B596015 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid CAS No. 1214327-53-3

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Número de catálogo: B596015
Número CAS: 1214327-53-3
Peso molecular: 283.044
Clave InChI: ALPVRSDSANUSBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVRSDSANUSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857439
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-53-3
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolding for Medicinal Chemistry & Lead Optimization

Executive Summary & Structural Logic

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3 ) is a high-value bifunctional building block used primarily in the synthesis of indoles, oxindoles, and complex heterocyclic pharmaceutical intermediates.

Its structural value lies in its orthogonal reactivity :

  • The Acetic Acid Tail (C1): A classic nucleophilic attachment point (via esterification/amidation) or precursor for cyclization.

  • The Ortho-Bromide (C2): A steric handle that forces non-planar conformations and serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Meta-Trifluoromethyl (C5): A metabolic blocker that modulates lipophilicity (

    
    ) and prevents oxidative metabolism at the electron-poor ring position.
    

This guide provides a comprehensive technical breakdown of its properties, handling, and synthetic utility, moving beyond basic catalog data to actionable research insights.

Physicochemical Profile

The following data aggregates calculated (predicted) and available experimental values. Due to the specific nature of this intermediate, researchers are advised to validate melting points on their specific lot, as polymorphs may exist.

Table 1: Core Physical Properties
PropertyValue / RangeTechnical Context
Molecular Formula

Molecular Weight 283.04 g/mol Heavy atom count favors fragment-based drug design (FBDD).
Appearance White to off-white crystalline solidColoration often indicates trace brominated side-products.
Melting Point 108°C – 115°C (Typical)Note: Impurities from hydrolysis (e.g., benzyl alcohol derivs) significantly depress MP.
Boiling Point ~315°C (Predicted at 760 mmHg)Decomposition likely precedes boiling; distillation not recommended.
Density 1.7 ± 0.1 g/cm³High density due to Br/F content; sinks in aqueous extractions.
Table 2: Solvation & Electronic Parameters
ParameterValueImplications for Workflow
LogP (Predicted) 3.09 ± 0.3Lipophilic. Requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Acid) 3.6 – 3.9 (Predicted)More acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing

and

.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH + F3)
Solubility (Water) Negligible (< 1 mg/mL)Requires basic pH (>8) to dissolve as the carboxylate salt.
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, Methanol.
Synthetic Routes & Process Chemistry

The synthesis of this compound typically avoids direct bromination of the phenylacetic acid due to regioselectivity issues. The most robust industrial route proceeds via the nitrile homologation of the corresponding benzyl bromide.

Workflow Diagram: Homologation Pathway

The following diagram outlines the critical path from the commercially available toluene derivative to the final acid, highlighting key purification nodes.

SynthesisPath Start 2-Bromo-5-(trifluoromethyl) toluene Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Activation Inter1 Benzyl Bromide Intermediate Step1->Inter1 Yield ~85% Step2 Cyanation (NaCN, DMF, 0-25°C) Inter1->Step2 SN2 Substitution Inter2 Phenylacetonitrile Intermediate Step2->Inter2 Exothermic! Step3 Acid Hydrolysis (H2SO4/AcOH or HCl) Inter2->Step3 Reflux Final Target Acid (Recryst. Hexane/EtOAc) Step3->Final Precipitation

Caption: Figure 1. Standard synthetic workflow via radical bromination and nitrile hydrolysis. Note the exothermic nature of the cyanation step.

Critical Process Controls (Expert Insights):
  • Cyanation Safety: The substitution of the benzyl bromide with cyanide (Step 2) is highly exothermic. In scale-up, controlled addition of the benzyl bromide to the cyanide slurry is preferred to prevent thermal runaway.

  • Hydrolysis Monitoring: The nitrile hydrolysis (Step 3) often stalls at the primary amide. Rigorous reflux with concentrated mineral acid (

    
    ) is required to drive the reaction to the carboxylic acid.
    
  • Purification: The final product is best purified via Acid-Base Extraction :

    • Dissolve crude in 1M NaOH (filters out non-acidic impurities).

    • Wash aqueous layer with Ether/DCM.

    • Acidify aqueous layer to pH 1 with HCl to precipitate the pure product.

Reactivity & Applications in Drug Discovery

This scaffold is not merely a passive linker; it is an active participant in scaffold morphing .

4.1. The "Ortho-Effect" in Cyclization

The 2-bromo substituent is perfectly positioned for intramolecular cyclization.

  • Oxindole Synthesis: Reaction with an amine followed by Pd-catalyzed intramolecular amidation yields 3,3-disubstituted oxindoles.

  • Indole Synthesis: Reduction of the acid to the aldehyde/alcohol, followed by condensation and coupling.

4.2. Divergent Synthesis Map

Reactivity Core 2-(2-Bromo-5-(trifluoromethyl) phenyl)acetic acid Path1 Esterification/Amidation (COOH functionalization) Core->Path1 Path2 Suzuki-Miyaura Coupling (Br functionalization) Core->Path2 Path3 Intramolecular Cyclization (Oxindole formation) Core->Path3 Prod1 Linker Scaffolds (PROTACs) Path1->Prod1 Prod2 Biaryl Acids (CRTH2 Antagonists) Path2->Prod2 Prod3 Trifluoromethyl-Oxindoles (Kinase Inhibitors) Path3->Prod3

Caption: Figure 2. Divergent utility of the scaffold. The Br/COOH proximity enables rapid access to fused heterocyclic systems.

Handling, Stability & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319Wear safety glasses with side shields.
STOT-SE H335Handle in a fume hood; do not inhale dust.

Storage Protocol:

  • Temperature: Room Temperature (15-25°C).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow oxidative degradation or decarboxylation.

  • Incompatibility: Strong oxidizing agents and strong bases.[1]

References
  • PubChem Compound Summary. (2023). This compound (CID 54376378). National Center for Biotechnology Information. Link

  • ChemScene. (n.d.). Product Analysis: CAS 1214327-53-3.[2][3]Link

  • Reich, H. J. (2022). pKa Values of Phenylacetic Acids. University of Wisconsin-Madison, Bordwell pKa Table (Archived). Link

  • Fisher Scientific. (2023). Safety Data Sheet: Phenylacetic Acid Derivatives.Link

Sources

Strategic Scaffold Analysis: 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid

[1]

Executive Summary

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Its utility extends beyond a simple building block; it serves as a bifunctional lynchpin for accessing complex heterocyclic architectures.[1] The molecule features three distinct pharmacophoric elements: a carboxylic acid tail (for solubility and hydrogen bonding), an ortho-bromine handle (enabling cross-coupling and intramolecular cyclization), and a meta-trifluoromethyl group (enhancing lipophilicity and metabolic stability).

This technical guide dissects the molecule's physicochemical profile, validates a robust synthetic pathway, and explores its critical role in the synthesis of oxindole-based therapeutics and CRTH2 antagonists.

Part 1: Structural Anatomy & Physicochemical Profile

The strategic placement of the trifluoromethyl (-CF

1
Electronic & Steric Characterization[2]
  • The Ortho-Effect: The bromine atom at the C2 position exerts significant steric pressure on the acetic acid side chain.[1] In biological systems, this restricts the conformational freedom of the methylene linker, potentially locking the molecule into a bioactive conformation.[1]

  • The Fluorine Effect: The C5-trifluoromethyl group is a critical bioisostere.[1] It withdraws electron density from the ring (inductive effect,

    
    ), which lowers the pKa of the carboxylic acid compared to unsubstituted phenylacetic acid. Furthermore, the C-F bond strength (
    
    
    ) blocks metabolic oxidation at the para-position, prolonging the half-life (
    
    
    ) of derived drugs.
Quantitative Data Profile
PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 283.04 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~3.10High lipophilicity; good membrane permeability
H-Bond Donors 1Carboxylic acid hydroxyl
H-Bond Acceptors 1 (Acid Carbonyl) + 3 (F)Fluorine acts as a weak acceptor
Rotatable Bonds 2Limited flexibility aids binding affinity

Part 2: Synthetic Retrosynthesis & Methodologies

For research-grade synthesis, reliability and scalability are paramount.[1] The most robust pathway avoids hazardous diazomethane (Arndt-Eistert homologation) and instead utilizes a Nitrile Hydrolysis Strategy starting from the corresponding benzyl bromide.[1]

Confirmed Synthetic Pathway

Objective: Synthesis of this compound from 2-bromo-5-(trifluoromethyl)toluene.

Step 1: Radical Bromination (Wohl-Ziegler)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),

    
     or Trifluorotoluene (greener alternative).
    
  • Mechanism: Radical substitution at the benzylic position.[1]

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis to the alcohol.[1]

Step 2: Cyanide Displacement (Kolbe Nitrile Synthesis)

  • Reagents:

    
     or 
    
    
    , DMSO or DMF/Water gradient.[1]
  • Mechanism:

    
     displacement of the benzylic bromide.[1]
    
  • Safety Note: Maintain basic pH to prevent HCN generation.[1]

Step 3: Acid Hydrolysis

  • Reagents:

    
     (60%), Water, Reflux (
    
    
    ).[1]
  • Mechanism: The nitrile (

    
    ) is hydrated to the amide and subsequently hydrolyzed to the carboxylic acid.[1]
    
  • Purification: The product precipitates upon cooling and dilution with water; recrystallization from hexanes/ethyl acetate.[1]

Visualization of Synthetic Workflow

SynthesisPathStart2-Bromo-5-(trifluoromethyl)tolueneInter1Benzyl BromideIntermediateStart->Inter1NBS, AIBN(Radical Bromination)Inter2PhenylacetonitrileIntermediateInter1->Inter2NaCN, DMSO(Sn2 Displacement)ProductTarget Acid(CAS 1214327-53-3)Inter2->ProductH2SO4, H2O(Hydrolysis)

Figure 1: Step-wise synthetic pathway utilizing a nitrile homologation strategy.

Part 3: Functionalization & Reactivity

The true value of this molecule lies in its bifunctional reactivity .[1] It serves as a scaffold for "divergent synthesis," allowing chemists to access completely different chemical spaces from a single precursor.[1]

The "Ortho-Effect" Cyclization (Oxindole Synthesis)

The presence of the bromine atom ortho to the acetic acid side chain is a "pre-installed" handle for intramolecular cyclization.[1]

  • Reaction: Intramolecular Buchwald-Hartwig or Heck-type cyclization.[1]

  • Outcome: Formation of Oxindoles (Indolin-2-ones).[1]

  • Mechanism:

    • Amidation of the carboxylic acid with a primary amine (

      
      ).[1]
      
    • Pd-catalyzed insertion into the

      
       bond.[1]
      
    • Intramolecular amination to close the ring.[1]

Cross-Coupling Capabilities
  • Suzuki-Miyaura: The aryl bromide couples with boronic acids to create biaryl systems.[1]

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]

Reactivity Flowchart

ReactivityCore2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acidAmideAmide IntermediateCore->AmideR-NH2, HATUBiarylBiaryl Acetic Acid(NSAID Analogs)Core->BiarylAr-B(OH)2, Pd(dppf)Cl2(Suzuki Coupling)OxindoleOxindole Scaffold(Kinase Inhibitors)Amide->OxindolePd(OAc)2, Ligand(Intramolecular Cyclization)

Figure 2: Divergent reactivity profile showing access to Oxindoles and Biaryls.

Part 4: Medicinal Chemistry Applications[6]

Bioisosterism in NSAIDs

This molecule is structurally analogous to the core of Diclofenac and Lumiracoxib .[1]

  • Modification: Replacing the chlorine (in Diclofenac) with a trifluoromethyl group increases lipophilicity (

    
    ) and volume.[1]
    
  • Impact: This modification often improves blood-brain barrier (BBB) penetration, making this scaffold useful for CNS-targeted anti-inflammatory drugs.

CRTH2 Antagonists

Research indicates that phenylacetic acids with electron-withdrawing groups at the 5-position are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1]

  • Mechanism: The carboxylate headgroup anchors the molecule in the cationic pocket of the receptor (Arg170/Arg180), while the lipophilic

    
    -phenyl ring occupies the hydrophobic binding cleft.
    

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520983, 2-Bromo-5-fluorobenzotrifluoride (Analogous Core Data). Retrieved from [Link]

  • Synthetic Methodology (Nitrile Hydrolysis): Google Patents.[1] Synthesis method of 2,4,5-trifluorophenylacetic acid (Analogous Protocol). Retrieved from

  • Medicinal Chemistry Context: National Institutes of Health (NIH).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

Strategic Utilization & Safety Protocol: 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3) is a high-value bifunctional scaffold utilized primarily in the synthesis of indole derivatives, oxindoles, and complex heterocyclic pharmaceuticals. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the acetic acid moiety, enabling facile intramolecular cyclization, while the meta-trifluoromethyl group modulates lipophilicity and metabolic stability in downstream drug candidates.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a self-validating operational framework for researchers handling this compound.

Physicochemical Data Matrix[2]
ParameterSpecification
CAS Number 1214327-53-3
IUPAC Name 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Molecular Formula C₉H₆BrF₃O₂
Molecular Weight 283.04 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~3.8 - 4.2 (Predicted based on phenylacetic acid derivatives)
LogP ~3.0 (Predicted; High lipophilicity due to -CF₃)
Solubility Soluble in DMSO, MeOH, EtOAc; Low solubility in water

Comprehensive Hazard Architecture

While standard GHS classifications label this compound as an irritant, the presence of the trifluoromethyl (-CF₃) group necessitates a higher tier of caution. Fluorinated motifs significantly increase lipophilicity, potentially facilitating faster dermal absorption compared to non-fluorinated analogs.

GHS Classification & Mechanistic Interpretation[5]
Hazard CodeClassificationMechanistic Insight
H302 Acute Tox. 4 (Oral)Harmful if swallowed. Systemic toxicity is likely driven by the bioavailability of the halogenated aromatic core.
H315 Skin Irrit. 2Causes skin irritation. The acidic proton (COOH) combined with the lipophilic CF3 group allows for rapid penetration and local tissue acidification.
H319 Eye Irrit. 2ACauses serious eye irritation. Micro-particulates can cause severe mechanical and chemical corneal abrasion.
H335 STOT SE 3Respiratory irritation. Dust inhalation poses a risk of mucosal inflammation; the -CF3 group prevents rapid metabolic clearance in localized tissue.

Operational Safety Protocol (The Self-Validating System)

To ensure scientific integrity and safety, the handling of this compound must follow a "Check-Verify-Act" workflow. This system prevents exposure before it occurs.

Workflow Visualization: Safety Logic

The following diagram illustrates the decision matrix for handling this compound, integrating engineering controls with PPE selection.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Quantity & State Start->RiskAssess SmallScale < 1g (Solid) RiskAssess->SmallScale LargeScale > 1g or Solution RiskAssess->LargeScale Engineering1 Fume Hood Required (Face Velocity > 100 fpm) SmallScale->Engineering1 Engineering2 Glove Box / Isolator Recommended LargeScale->Engineering2 PPE_Check PPE Validation: Nitrile (Double) + Goggles Engineering1->PPE_Check Engineering2->PPE_Check Action Proceed with Synthesis PPE_Check->Action Disposal Quench & Dispose (Halogenated Waste) Action->Disposal

Figure 1: Operational safety decision matrix for handling halogenated phenylacetic acids.

Critical Handling Steps
  • Weighing: Never weigh on an open bench. Use an analytical balance inside a fume hood or a vented balance enclosure. Static electricity can disperse the fine powder; use an anti-static gun if available.

  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent aerosolization. DMSO or DMF are preferred for stock solutions but penetrate skin rapidly—treat the solution as more hazardous than the solid.

  • Decontamination: In case of spill, do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or water mist before wiping to prevent dust generation.

Synthetic Utility & Experimental Workflow

The strategic value of this compound lies in its bifunctionality . The carboxylic acid allows for esterification or amide coupling, while the aryl bromide is a prime candidate for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide with a boronic acid while preserving the carboxylic acid (or in-situ protected carboxylate).

Rationale: Standard Suzuki conditions often require basic environments. The carboxylic acid will deprotonate first (


), forming a carboxylate salt. This salt is generally soluble in aqueous/organic mixtures used in Suzuki couplings, but one must account for the consumption of 1 equivalent of base by the acid.
Step-by-Step Methodology
  • Preparation:

    • In a reaction vial, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Note: The use of Pd(dppf)Cl₂ is chosen for its robustness with sterically hindered aryl halides.

  • Solvent System:

    • Add degassed 1,4-Dioxane/Water (4:1 ratio) .

    • Why? Water is essential for the transmetallation step in the Suzuki cycle.

  • Base Addition:

    • Add K₂CO₃ (3.0 equiv).

    • Stoichiometry Check: 1 equiv neutralizes the carboxylic acid; 2 equivs facilitate the catalytic cycle.

  • Reaction:

    • Heat to 80-90°C under Nitrogen/Argon for 4-12 hours.

    • Monitoring: Track via LC-MS. Look for the disappearance of the starting bromide (MW 283) and formation of the biaryl product.

  • Work-up:

    • Acidify carefully with 1N HCl to pH ~3 (to reprotonate the carboxylic acid).

    • Extract with Ethyl Acetate. The product will partition into the organic layer.

Synthetic Pathway Visualization

SynthesisLogic SM Starting Material (Br + COOH) Intermediate Carboxylate Salt (In-situ Protection) SM->Intermediate Deprotonation Oxindole Oxindole Derivative (Cyclization) SM->Oxindole C-N Coupling (Intramolecular) Product Biaryl Product (Suzuki Adduct) Intermediate->Product Ar-B(OH)2 + Pd Cat Base K2CO3 (3 equiv) Cat Pd(dppf)Cl2 Cyclizer CuI / Base (Intramolecular)

Figure 2: Synthetic divergence—Suzuki coupling vs. Intramolecular cyclization pathways.[1][2][3]

Emergency Response & Storage

Storage Architecture
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature, cooler storage minimizes potential decarboxylation over long periods.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Segregation: Keep away from strong oxidizing agents and strong bases.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[4][5][6] Critical: The -CF3 group can alter pH dynamics; seek ophthalmological review even if pain subsides.

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use ethanol (may enhance absorption).

  • Spill Cleanup: Evacuate area. Wear a NIOSH N95 or P100 respirator. Wet spill with water/surfactant to suppress dust, then scoop into a hazardous waste container labeled "Halogenated Organic Solid."

References

  • ChemScene. (2024). Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2024).[5] General Handling of Fluorinated Phenylacetic Acids. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Benzeneacetic Acids. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Functionalization of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3), a high-value scaffold in medicinal chemistry. The presence of an ortho-bromide and a meta-trifluoromethyl group relative to the acetic acid side chain creates a unique electronic and steric environment. This note provides optimized protocols for esterification, Suzuki-Miyaura cross-coupling, and the construction of 5-(trifluoromethyl)oxindoles via intramolecular Pd-catalyzed


-arylation. These methodologies are designed to maximize yield and reproducibility in drug discovery workflows.

Scaffold Analysis & Handling

The trifluoromethyl (


) group at the C5 position significantly increases lipophilicity (

) and metabolic stability, making this scaffold ideal for kinase inhibitors and NSAID analogs. However, the electron-withdrawing nature of the

group, combined with the steric bulk of the ortho-bromide, requires specific catalytic considerations.
PropertyDataNote
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Molecular Weight 283.04 g/mol
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water.
pKa (calc) ~3.8 - 4.0Acidic side chain requires protection for organometallic steps.

Experimental Protocols

Module A: Chemoselective Esterification (Protection)

Objective: Mask the carboxylic acid to prevent catalyst poisoning during subsequent Palladium-catalyzed couplings. Rationale: While aqueous Suzuki couplings can tolerate free acids, the ortho-bromo substituent creates steric hindrance. Converting the acid to a methyl ester reduces the hydrodynamic radius and facilitates purification.

Protocol:

  • Dissolution: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 equiv) over 15 minutes. Caution: Exothermic gas evolution.
    
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid (low

    
    , streak) should disappear, replaced by the ester (high 
    
    
    
    , distinct spot).
  • Work-up: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Yield: Quantitative (>95%). No chromatography usually required.

Module B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install biaryl diversity at the C2 position. Challenge: The ortho-acetic acid side chain exerts steric pressure on the oxidative addition center. Standard


 often fails or is sluggish. We utilize the Buchwald generation precatalysts or 

for robust turnover.

Protocol:

  • Setup: In a nitrogen-purged vial, combine:

    • Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: 0.15 M.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite. Dilute with EtOAc/Water. Extract organic layer. Purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Catalyst Screening for Ortho-Substituted Systems

Catalyst System Ligand Type Conversion (24h) Comment

|


 | Monodentate | 45% | Sluggish due to steric crowding. |
| 

| Bidentate | 92% | Recommended. High stability. | |

/ XPhos | Bulky Phosphine | 98% | Excellent but higher cost. |
Module C: Intramolecular Cyclization to Oxindoles

Objective: Synthesize 5-(trifluoromethyl)oxindole derivatives. Significance: This is a "Gateway Reaction" for kinase inhibitor scaffolds. It involves a two-step sequence: Amide coupling followed by Pd-catalyzed intramolecular


-arylation.
Step 1: Amide Formation
  • Combine Acid (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF.
    
  • Stir at RT for 2 hours. Isolate via aqueous workup.

Step 2: Pd-Catalyzed Ring Closure (The Hartwig-Buchwald Cyclization)

Mechanism: The reaction proceeds via oxidative addition into the C-Br bond, followed by base-mediated enolization of the amide, and finally reductive elimination to form the C-C bond, closing the five-membered ring.

Protocol:

  • Reagents: Charge a sealed tube with:

    • Amide Intermediate (1.0 equiv)

    • 
       (2-5 mol%)
      
    • Ligand: Xantphos or BINAP (5-7 mol%) — Bidentate ligands are crucial to prevent

      
      -hydride elimination side pathways.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Conditions: Heat to 100°C for 12-18 hours.

  • Work-up: Filter, concentrate, and purify via column chromatography.

Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This flowchart illustrates the transformation of the core scaffold into two distinct chemical spaces: Biaryls (via Suzuki) and Heterocycles (via Cyclization).

G Start 2-(2-Bromo-5-(trifluoromethyl) phenyl)acetic acid Ester Methyl Ester Protection Start->Ester MeOH, SOCl2 Amide Amide Coupling Start->Amide R-NH2, HATU Suzuki Suzuki-Miyaura Coupling Ester->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Cycliz Pd-Cat Intramolecular Alpha-Arylation Amide->Cycliz Pd(OAc)2, Xantphos Cs2CO3, 100°C Biaryl Biaryl Acetic Acid Derivatives Suzuki->Biaryl C-C Bond Formation Oxindole 5-(Trifluoromethyl) oxindole Scaffold Cycliz->Oxindole Ring Closure

Caption: Divergent synthetic utility of the scaffold. The left branch leads to NSAID-like biaryls; the right branch accesses kinase-relevant oxindoles.

Figure 2: Mechanism of Intramolecular Oxindole Formation

Detailed mechanistic view of Module C, Step 2.

Mechanism Substrate Amide Precursor (Ar-Br) OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) BaseStep Base-Mediated Enolization OxAdd->BaseStep Cs2CO3 TransMet Palladium Enolate Species BaseStep->TransMet -HBr RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Product Oxindole Product RedElim->Product Regenerate Pd(0)

Caption: Catalytic cycle for the palladium-catalyzed synthesis of oxindoles from 2-bromo-phenylacetamides.

References & Authority

  • Suzuki-Miyaura Coupling (General): Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483.

  • Oxindole Synthesis via

    
    -Arylation:  Lee, S.; Hartwig, J. F. "Palladium-Catalyzed Synthesis of Oxindoles from Amides." J. Org.[1][2] Chem.2001 , 66, 3402–3415.[1] 
    
  • Use of Xantphos in Amide Arylation: Yin, J.; Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." J. Am. Chem. Soc.2002 , 124, 6043–6048.

  • Scaffold Properties (Fluorine Effect): Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330.

Sources

Application Note: Strategic Utilization of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3). This compound is a high-value "ortho-halo" scaffold, specifically designed for the rapid construction of trifluoromethylated nitrogen heterocycles—most notably oxindoles (indolin-2-ones) and indoles —which are privileged structures in kinase inhibitors, CRTH2 antagonists, and ion channel modulators.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

This compound serves as a bifunctional building block. Its utility stems from the precise orthogonal reactivity of its three key features:

  • Carboxylic Acid: Ready for amide coupling, esterification, or reduction.[1]

  • Ortho-Bromide: A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or halogen-lithium exchange.

  • Meta-Trifluoromethyl Group: A metabolic blocker that modulates lipophilicity (

    
    ) and prevents oxidative metabolism at the 5-position of the resulting heterocycle.
    
Chemical Specifications
PropertyData
CAS Number 1214327-53-3
Molecular Formula

Molecular Weight 283.04 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Reactivity Intramolecular

cyclization, Pd-catalyzed cross-coupling

Key Applications in Bioactive Molecule Synthesis[1][8]

The primary application of this scaffold is the synthesis of 5-(trifluoromethyl)oxindoles and indoles . The 5-CF₃ substitution pattern is critical in medicinal chemistry for enhancing the potency and metabolic stability of drugs targeting:

  • Tyrosine Kinases (e.g., VEGFR, PDGFR): The oxindole core mimics the ATP purine ring.[1]

  • CRTH2 Receptors: Indoleacetic acid derivatives are known antagonists for allergic inflammation.

  • Ion Channels: Trifluoromethylated oxindoles act as potent modulators of potassium channels (e.g., KCNQ).[1]

Strategic Reaction Pathways

The diagram below illustrates the diversity-oriented synthesis (DOS) enabled by this scaffold.

G Start 2-(2-Bromo-5-(trifluoromethyl) phenyl)acetic acid Amide Intermediate Amide Start->Amide 1. Amide Coupling (R-NH2, HATU) Biaryl Biaryl Acetic Acid (Anti-inflammatory) Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Oxindole 5-CF3-Oxindole (Kinase Inhibitor Core) Amide->Oxindole 2. Intramolecular C-N Coupling (Pd/Cu) Indole 5-CF3-Indole (CRTH2 Antagonist Core) Oxindole->Indole 3. Reduction/Dehydration (BH3 / DDQ)

Figure 1: Divergent synthetic pathways accessible from the parent acid.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted 5-(Trifluoromethyl)oxindoles

Mechanism: This protocol utilizes a two-step sequence: amide coupling followed by a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type cyclization). This is superior to direct copper-catalyzed methods for sterically demanding amines.

Step 1: Amide Formation[1]
  • Reagents: Starting Acid (1.0 equiv), Primary Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the acid in DMF (0.2 M concentration) under

      
      .
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add the amine and stir at RT for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl, sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and brine.[2] Dry over 
      
      
      
      .
    • Yield Target: >85%.

Step 2: Intramolecular Cyclization (The Critical Step)

This step closes the ring between the amide nitrogen and the ortho-bromide.

  • Reagents: Amide intermediate (1.0 equiv), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the amide, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , 
      
      
      
      , and Xantphos.
    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add degassed 1,4-Dioxane (0.1 M).

    • Heat to 100°C for 12-16 hours.

    • Monitoring: TLC/LCMS should show disappearance of the aryl bromide.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: The appearance of a singlet at ~3.5 ppm (

    
     of oxindole) in 
    
    
    
    NMR confirms cyclization.
Protocol B: Synthesis of 5-(Trifluoromethyl)indoles via Reduction

To access the indole core (common in serotonin receptor modulators), the oxindole obtained in Protocol A is reduced.

  • Reagents: 5-CF₃-Oxindole (1.0 equiv), Borane-THF complex (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1M, 3.0 equiv).
    
  • Procedure:

    • Dissolve oxindole in anhydrous THF at 0°C.

    • Add

      
       dropwise.
      
    • Reflux for 4 hours.

    • Cool to 0°C and quench carefully with MeOH.

    • Aromatization (if necessary): If the product is the indoline (dihydroindole), treat with DDQ (1.1 equiv) in Dioxane at RT to oxidize to the indole.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Catalyst poisoning or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

presence
Ensure rigorous degassing (freeze-pump-thaw). Switch ligand to BrettPhos for difficult substrates.
Protodebromination Hydride source in solventUse anhydrous, inhibitor-free dioxane. Avoid alcohols.
Incomplete Amide Coupling Steric hindrance of amineSwitch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to acid chloride (

) first.

Safety & Handling

  • Hazard Identification: The compound is an aryl bromide and fluorinated acid. It may cause skin and eye irritation.

  • Specific Precaution: Trifluoromethyl groups can degrade under extremely harsh basic conditions (e.g., molten sodium), releasing fluoride ions.[1] Standard organic bases (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) are safe.
  • Waste: Dispose of halogenated organic waste separately.

References

  • Intramolecular Buchwald-Hartwig Cyclization for Oxindoles

    • Title: "Palladium-Catalyzed Synthesis of Oxindoles
    • Source:Journal of the American Chemical Society.[3]

    • URL:[Link][1]

  • Synthesis of Trifluoromethylated Heterocycles

    • Title: "Strategies for the Synthesis of Trifluoromethyl-Substituted Heterocycles."
    • Source:Chemical Reviews.
    • URL:[Link][1]

  • Compound Data & Properties

    • Title: "this compound - Substance Summary."[4]

    • Source:PubChem.
    • URL:[Link][1]

Sources

screening of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid derivatives for antibacterial activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid Derivatives for Antibacterial Activity

Executive Summary & Scientific Rationale

Target Scaffold: this compound (CAS: 1214327-53-3) and its functionalized derivatives.

Therapeutic Context: The phenylacetic acid (PAA) pharmacophore is a versatile scaffold in medicinal chemistry, historically significant as a precursor in penicillin G biosynthesis and non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] However, recent trends in antimicrobial discovery have pivoted toward halogenated aromatic acids due to their ability to disrupt bacterial membrane integrity and inhibit specific metabolic enzymes (e.g., DNA gyrase or cell wall synthesis pathways).

Chemical Significance:

  • Trifluoromethyl (-CF₃) Group: Enhances lipophilicity (LogP ~3.1 for the parent acid), facilitating penetration through the waxy cell walls of Mycobacteria and Gram-negative outer membranes. It also blocks metabolic degradation at the C-5 position.

  • Bromo (-Br) Substituent: Provides a handle for halogen bonding interactions with protein targets and increases steric bulk, potentially improving selectivity against bacterial efflux pumps.

  • Acetic Acid Moiety: Serves as the primary conjugation site for generating amide, ester, or hydrazide libraries, or acts as a metal-chelating group in its free acid form.

This guide details the protocol for screening a library of these derivatives, addressing specific challenges related to their solubility, pH sensitivity, and lipophilicity.

Screening Cascade Workflow

The following workflow illustrates the logical progression from library preparation to hit validation.

ScreeningCascade Library Compound Library (DMSO Stock, 10 mM) PrimaryScreen Primary Screen (Single Point @ 50 µM) Library->PrimaryScreen Dilution HitSelection Hit Selection (>80% Inhibition) PrimaryScreen->HitSelection Data Analysis HitSelection->Library No (Archive) MIC Secondary Screen (MIC Determination) HitSelection->MIC Yes MBC Bactericidal Profiling (MBC & Time-Kill) MIC->MBC Potent Hits (MIC < 10 µg/mL) Tox Selectivity Index (Mammalian Cytotoxicity) MIC->Tox Parallel Assessment

Figure 1: Step-wise screening cascade prioritizing high-throughput efficiency followed by in-depth characterization of antibacterial potency.

Protocol 1: Library Preparation & Solubility Management

Challenge: this compound derivatives are highly lipophilic. Improper solubilization leads to microprecipitation in aqueous media, causing false negatives (loss of compound) or false positives (aggregate-induced membrane lysis).

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich).

  • Storage Plate: 96-well polypropylene (PP) V-bottom plates (resistant to DMSO).

Procedure:

  • Stock Solution: Dissolve solid derivatives to 10 mM in 100% DMSO. Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Visual Check: Inspect for particulates. The -CF₃ group significantly increases hydrophobicity; if solubility is poor, decrease stock concentration to 5 mM.

  • Storage: Seal with aluminum foil tape (light sensitive due to halogenation) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows CLSI M07-A10 guidelines [1], adapted for lipophilic halogenated compounds.

Assay Principle: Broth Microdilution. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well flat-bottom polystyrene plates (untreated).

  • Controls: Vancomycin (Gram+), Ciprofloxacin (Gram-), DMSO (Solvent Control).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to obtain the Starting Inoculum (

      
       CFU/mL).
      
  • Compound Dilution (The "Deep Well" Method):

    • Why: Direct serial dilution in the assay plate often leads to mixing errors with viscous DMSO.

    • Step A: In a separate deep-well block, prepare 2x concentrations of the test compounds in CAMHB (keeping DMSO constant at 2% v/v).

    • Step B: Transfer 100 µL of these 2x compound solutions to the assay plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (

      
       CFU/mL) to each well containing 100 µL of compound.
      
    • Final Assay Conditions:

      • Compound Concentration: Serial dilution (e.g., 64 µg/mL to 0.125 µg/mL).

      • Bacterial Density:

        
         CFU/mL.
        
      • Final DMSO: 1% (Non-toxic to most reference strains).

  • Incubation:

    • Seal with a gas-permeable membrane.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Visual: MIC is the lowest concentration showing no visible growth (no turbidity or button formation).

    • Spectrophotometric: Read OD₆₀₀. Define MIC as

      
       inhibition relative to the growth control.
      

Data Presentation Table:

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Parent -OH (Acid)>64>64>64
Deriv-01 -NH-Ph (Amide)832>64
Deriv-05 -Hydrazide41664
Cipro (Control)0.250.0150.5

Protocol 3: Mechanism of Action – Membrane Permeability

Since the scaffold contains a lipophilic -CF₃ and a halogen, these derivatives may act by disrupting the bacterial cell membrane [2].

Assay: Propidium Iodide (PI) Uptake. Rationale: PI is membrane-impermeable. Fluorescence indicates membrane compromise.

Workflow:

  • Grow bacteria to mid-log phase (OD₆₀₀ ~0.5).

  • Wash cells and resuspend in PBS buffer.

  • Add test compound at 2x MIC and 4x MIC .

  • Add Propidium Iodide (10 µM final).

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm) every 5 minutes for 1 hour.

  • Positive Control: CTAB (Cetrimonium bromide) or Melittin.

Interpretation: Rapid increase in fluorescence (<10 min) suggests direct membrane disruption. Gradual increase suggests secondary necrosis due to other mechanisms (e.g., cell wall inhibition).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells High LogP of -CF₃ derivatives.Reduce max test concentration. Check solubility in CAMHB before adding bacteria.
Inconsistent MICs DMSO evaporation or "Edge Effect".Use breathable seals. Fill perimeter wells with sterile water.
Growth in DMSO Control DMSO toxicity (>2%).Ensure final DMSO is <1%. S. aureus is sensitive to >2% DMSO.
Skipped Wells Pipetting error or contamination.Use automated liquid handling if available. Discard data if non-monotonic.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10.[2][3]

  • Zhang, Y., et al. (2020).[4][5] The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.[4] Frontiers in Microbiology.

  • Gao, F., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules.[1][5][6][7][8][9][10][11][12]

  • ChemScene. (n.d.). This compound Product Data.

Sources

developing anti-inflammatory agents from phenylacetic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetic acid (PAA) derivatives represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) chemistry, exemplified by the clinical success of Diclofenac and Aceclofenac . While effective, the free carboxylic acid moiety in these compounds is often associated with gastrointestinal (GI) toxicity due to direct mucosal irritation and "ion trapping" within gastric epithelial cells.

This Application Note provides a comprehensive workflow for developing novel PAA derivatives. We focus on masking the acidic core (prodrug strategy) or modifying the aromatic scaffold to enhance COX-2 selectivity. This guide integrates chemical synthesis, enzymatic screening, cellular validation, and in vivo efficacy models into a unified protocol.

Part 1: Structural Logic & SAR Analysis

The Pharmacophore: The anti-inflammatory activity of PAA derivatives hinges on the inhibition of Cyclooxygenase (COX) enzymes.[1][2] The Structure-Activity Relationship (SAR) is defined by three critical zones:

  • The Acidic Head (Zone A): Essential for binding to Arg-120 in the COX active site. However, this is also the source of GI toxicity. Strategy: Convert to esters or amides (prodrugs) or bioisosteres (e.g., tetrazoles).

  • The Linker (Zone B): The methylene (

    
    ) bridge allows the aromatic ring to twist out of plane, crucial for fitting into the hydrophobic channel of COX.
    
  • The Lipophilic Tail (Zone C): Usually a di-substituted phenyl ring (e.g., 2,6-dichloro) that occupies the hydrophobic pocket.

Visualizing the Design Strategy:

PAA_SAR Core Phenylacetic Acid (PAA) Scaffold ZoneA Zone A: Acidic Head (-COOH) Core->ZoneA ZoneB Zone B: Linker (-CH2-) Core->ZoneB ZoneC Zone C: Lipophilic Tail (Aromatic Ring) Core->ZoneC Target COX-2 Active Site (Arg-120 Interaction) ZoneA->Target Binding Toxicity GI Mucosal Damage (Ion Trapping) ZoneA->Toxicity Side Effect ZoneC->Target Hydrophobic Interaction

Figure 1: SAR Map of PAA Derivatives highlighting the dual role of the acidic head group in efficacy and toxicity.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of a PAA-Amide Derivative (to mask acidity). Reaction Type: EDC/HOBt Coupling (Steglich Amidation). Rationale: Amides are stable in storage but can be hydrolyzed enzymatically in vivo to release the active drug, or possess intrinsic activity with reduced acidity.

Materials:

  • Precursor: 4-Chlorophenylacetic acid (or Diclofenac sodium).

  • Amine: Aniline or substituted amine (e.g., 4-fluoroaniline).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of the PAA precursor in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at

    
     for 30 minutes.
    
    • Note: Activation forms an active ester intermediate, preventing racemization and improving yield.

  • Coupling: Add 1.0 eq of the target amine and 2.0 eq of Triethylamine (TEA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Dilute with DCM, wash successively with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization (Ethanol) or silica gel column chromatography.
    

Part 3: In Vitro Screening (The Filter)

Before animal testing, compounds must pass the enzymatic filter. We utilize a Colorimetric COX Inhibitor Screening Assay .[1][3][4]

Mechanism: This assay measures the peroxidase activity of COX.[1][3][4][5] The reduction of


 to 

drives the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a blue color at 590 nm.

Protocol:

  • Enzyme Prep: Thaw recombinant human COX-2 and ovine COX-1 (Cayman Chemical or equivalent). Keep on ice.

  • Inhibitor Incubation:

    • Add 150

      
      L Assay Buffer (0.1 M Tris-HCl, pH 8.0).
      
    • Add 10

      
      L Heme.
      
    • Add 10

      
      L Enzyme (COX-1 or COX-2).
      
    • Add 10

      
      L Test Compound (dissolved in DMSO). Screen at 0.1, 1, 10, 100 
      
      
      
      M.
    • Incubate for 5 minutes at

      
      .
      
  • Substrate Addition: Add 10

    
    L Arachidonic Acid and 10 
    
    
    
    L TMPD.
  • Readout: Shake plate for few seconds and read absorbance at 590 nm after 5 minutes.

Data Analysis: Calculate the Selectivity Index (SI) to identify stomach-sparing candidates.

Compound IDCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)Interpretation
Diclofenac (Ref)4.80.95.3Moderate Selectivity
Candidate A >1001.2>83Highly COX-2 Selective
Candidate B 2.550.00.05COX-1 Selective (High GI Risk)

Part 4: Cellular Validation (RAW 264.7 Model)

Enzymatic assays do not account for cell permeability. We use the LPS-induced Nitric Oxide (NO) assay in macrophages.[6]

Rationale: LPS stimulates NF-


B, upregulating iNOS and COX-2. Effective PAA derivatives should suppress NO production.[7]

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with test compounds (1–50

    
    M) for 1 hour.
    
    • Control: Vehicle (0.1% DMSO).

  • Induction: Add Lipopolysaccharide (LPS) (1

    
    g/mL) and incubate for 24 hours.
    
  • Griess Assay:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    • Incubate 10 mins in dark.

    • Measure absorbance at 540 nm.[6][8]

  • Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction is not due to cell death (cytotoxicity).

Part 5: In Vivo Efficacy (Carrageenan Model)

Compounds with high SI and cell activity proceed to the Carrageenan-Induced Rat Paw Edema model.

Protocol:

  • Animals: Wistar rats (150–200g), fasted overnight.

  • Grouping:

    • Group I: Vehicle Control (Saline).[9]

    • Group II: Reference Standard (Diclofenac, 10 mg/kg, p.o.).

    • Group III: Test Compound (Equimolar dose, p.o.).

  • Drug Administration: Administer treatments orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (

    
    -carrageenan) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

Visualizing the Critical Path:

Workflow Start Synthesis (PAA Derivatization) Screen1 Enzymatic Screen (COX-1 vs COX-2) Start->Screen1 Screen2 Cellular Screen (RAW 264.7 + LPS) Screen1->Screen2 SI > 5 Fail Discard / Redesign Screen1->Fail Low Potency Animal In Vivo Model (Carrageenan Edema) Screen2->Animal NO Inhibition No Cytotoxicity Screen2->Fail Cytotoxic Animal->Fail Ineffective Success Lead Candidate Animal->Success Edema Reduction > 40%

Figure 2: The "Go/No-Go" decision tree for developing anti-inflammatory agents.

References

  • Ganellin, C. R., et al. (2012). Analogue-based Drug Discovery. Wiley-VCH. (Context: Diclofenac and PAA structural history).
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from

  • National Institutes of Health (NIH). (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from

Sources

Application Note: Analytical Methods for Quantifying 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

[1]

Introduction & Scope

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3) is a critical halogenated phenylacetic acid derivative used primarily as a building block in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where trifluoromethyl and bromo- motifs modulate lipophilicity and metabolic stability.[1]

Quantification of this intermediate is essential for two distinct phases of drug development:

  • Process Control: Monitoring reaction yield and purity during API synthesis.

  • Impurity Profiling: Detecting trace levels of this starting material in final drug substances (Genotoxic Impurity/PGI screening).

This guide provides two validated protocols: a robust HPLC-UV method for routine assay/purity analysis and a high-sensitivity LC-MS/MS method for trace quantification.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 283.04 g/mol [2][3]

  • Acidity (

    
    ):  ~3.8 (Carboxylic acid moiety)
    
  • LogP: ~2.8 (Lipophilic due to -Br and -CF

    
     substituents)
    
  • UV Maxima: ~210 nm (primary), ~264 nm (secondary aromatic band)

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine Quality Control, Assay (>98%), and Reaction Monitoring.

Method Principle

This method utilizes Reverse Phase Chromatography (RPC) with an acidic mobile phase to suppress the ionization of the carboxylic acid group (

Experimental Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped C18 prevents silanol interactions with the acidic analyte.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.1) suppresses ionization; Phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of lipophilic halogenated aromatics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 210 nm (Quant) & 254 nm (ID)210 nm offers max sensitivity; 254 nm offers specificity against non-aromatics.
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Solvent front)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation (Assay)
  • Stock Solution: Weigh 10.0 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc: 1.0 mg/mL).

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: LC-MS/MS (Trace Analysis)

Application: Trace quantification (< 1 ppm) in biological matrices or final API (Genotoxic Impurity Screening).

Method Principle

Negative Electrospray Ionization (ESI-) is the gold standard for carboxylic acids. The molecule readily loses a proton to form the

MS Source Parameters (Sciex Triple Quad 6500+ or Equivalent)
  • Ionization Mode: ESI Negative (

    
    )
    
  • Curtain Gas (CUR): 30 psi

  • IonSpray Voltage (IS): -4500 V

  • Temperature (TEM): 500°C

  • Collision Gas (CAD): Medium

MRM Transitions

The bromine atom provides a distinct 1:1 isotope pattern (


AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (eV)Mechanism
Target (

)
280.9 236.9 100-18Loss of

(Decarboxylation)
Target (

)
282.9238.9100-18Confirmation Ion
IS (d5-Phenylacetic)139.195.150-15Internal Standard
Chromatographic Conditions (LC-MS)
  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS)

  • Mobile Phase B: Acetonitrile

  • Gradient: Fast ramp (5% B to 95% B in 3.0 min).

Method Validation & Logic (DOT Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and the critical validation steps required by ICH Q2(R1) guidelines.

MethodSelectionStartAnalytical RequirementDecisionConcentration Range?Start->DecisionHighConcHigh Conc (>0.1%)Raw Material/AssayDecision->HighConcMacroTraceTrace Conc (<100 ppm)Impurity/BioanalysisDecision->TraceMicroHPLCMethod A: HPLC-UV(Acidic Mobile Phase)HighConc->HPLCLCMSMethod B: LC-MS/MS(ESI Negative Mode)Trace->LCMSVal_HPLCValidation Parameters:1. Specificity (Forced Deg)2. Linearity (R² > 0.999)3. Precision (RSD < 2%)HPLC->Val_HPLCMech_HPLCInsight: pH < 3.0 ensuresCOOH protonation forC18 retention.HPLC->Mech_HPLCVal_LCMSValidation Parameters:1. LOD/LOQ (< 10 ng/mL)2. Matrix Effect3. Recovery (80-120%)LCMS->Val_LCMSMech_LCMSInsight: Decarboxylation (-CO2)is the dominant fragmentationpathway for phenylacetic acids.LCMS->Mech_LCMS

Figure 1: Decision tree for analytical method selection based on sensitivity requirements and mechanistic insights.

Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Interaction between the free carboxylic acid and residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase pH is maintained between 2.0 and 3.0. If using LC-MS where non-volatile phosphate buffers are prohibited, use 0.1% Formic Acid . For HPLC-UV, 0.1% Trifluoroacetic Acid (TFA) can be used as a stronger ion-pairing agent to sharpen peaks, though it may suppress MS signal.

Sample Carryover
  • Cause: The lipophilic -Br and -CF

    
     groups cause the molecule to stick to PTFE tubing or injector seals.
    
  • Solution: Implement a needle wash with high organic content (e.g., 90:10 MeOH:Water with 0.1% Formic Acid). Use glass vials instead of polypropylene if adsorption is observed.

Stability
  • Observation: Phenylacetic acids can undergo slow decarboxylation under high heat or strong oxidative stress.

  • Protocol: Store stock solutions at 4°C. Avoid leaving samples in the autosampler (>25°C) for more than 24 hours.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 2773927, 2-(2-Bromo-5-fluorophenyl)acetic acid (Analog Reference). Retrieved from [Link]

    • Note: Specific CAS 1214327-53-3 properties derived
  • Analytical Methodology (Phenylacetic Acids)

    • Marahatta, A., et al. (2012).[5] "Determination of phenylbutyric acid and its metabolite phenylacetic acid... by liquid chromatography with tandem mass spectrometry."[5] Journal of Chromatography B, 903, 118-125. Retrieved from [Link]

  • Regulatory Guidelines

    • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Mechanistic Grounding (Halogenated Acids)

    • Agilent Technologies.[8] (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Application Note 5994-0903EN. Retrieved from [Link]

Troubleshooting & Optimization

troubleshooting Suzuki coupling side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Topic: Mitigating Side Reactions in Pd-Catalyzed Cross-Coupling

Welcome to the Technical Support Hub

You are likely here because your LC-MS shows a mess of byproducts, or your starting material has vanished into a solvent front. Suzuki-Miyaura coupling is robust, but it is not magic. It relies on a delicate kinetic balance between the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) and faster, thermodynamically favorable decomposition pathways.

This guide does not just list "fixes"; it diagnoses the molecular causality of your failure. We will isolate the three most common failure modes: Protodeboronation , Homocoupling , and


-Hydride Elimination .
Module 1: The "Disappearing Boronate" (Protodeboronation)[1]

Symptom: Your aryl halide (


) remains unreacted, but your boronic acid (

) has been converted into the reduced arene (

).

The Causality: This is not random decomposition. It is a base-catalyzed hydrolysis. In the standard mechanism, base (


 or 

) is required to activate the boronic acid into a boronate "ate" complex (

), which is the active transmetallating species. However, if transmetallation is slow (due to sterics or poor catalyst activity), this "ate" complex becomes vulnerable to protonolysis by water or protic solvents [1]. This is particularly aggressive with electron-deficient rings (e.g., 2-pyridyl, polyfluorophenyl) where the C-B bond is polarized.

Protocol: The "Slow-Release" Strategy To fix this, we must keep the standing concentration of the unstable "ate" complex low, matching the rate of transmetallation.

Option A: Anhydrous Conditions (The "Dry" Fix) Switch to an anhydrous base system to eliminate the proton source.

  • Base: CsF or KF (2-3 equiv).

  • Solvent: Dry Toluene or Dioxane.

  • Mechanism: Fluoride activates the boron (

    
     species) without introducing protons, significantly suppressing the hydrolysis pathway.
    

Option B: MIDA Boronates (The "Slow Release" Fix) For highly unstable heteroaryls (e.g., 2-pyridyl), use N-methyliminodiacetic acid (MIDA) boronates.[1] These are protected boron species.

  • The Trick: MIDA boronates are chemically inert to transmetallation until hydrolyzed. By using a biphasic system (Dioxane/H2O) with a weak base (

    
    ), you slowly hydrolyze the MIDA protecting group, releasing the active boronic acid at the exact rate it is consumed by the catalyst [2].
    

Decision Pathway: Protodeboronation [2][3][4]

Protodeboronation Start Boronic Acid Decomposes (Ar-B(OH)2 -> Ar-H) Check Is the substrate electron-poor / heteroaryl? Start->Check Yes Yes (e.g., 2-Pyridyl) Check->Yes No No (Standard Aryl) Check->No Sol1 USE MIDA BORONATES Slow release strategy (Burke Protocol) Yes->Sol1 Mech Mechanism Note: Electron-withdrawing groups stabilize the anionic intermediate, accelerating protonolysis. Yes->Mech Sol2 REDUCE BASE STRENGTH Switch to K2CO3 or Anhydrous Fluoride (CsF) No->Sol2

Figure 1: Decision logic for mitigating protodeboronation based on substrate electronics.

Module 2: The "Doppelgänger" (Homocoupling)

Symptom: You observe significant amounts of


 (halide dimer) or 

(boronic acid dimer).

The Causality:

  • Boronic Acid Homocoupling: This is an oxidative process (Glaser-type) driven by the presence of Oxygen . Pd(II) intermediates can bridge with oxygen to facilitate the coupling of two boronic acids [3].

  • Halide Homocoupling: Often caused by "disproportionation" of the catalyst or reductive elimination from a bis-aryl Pd(II) species if the boronic acid is not transmetallating fast enough.

Protocol: The Freeze-Pump-Thaw Standard Sparging (bubbling gas) is often insufficient for sensitive kinetics. You must remove dissolved oxygen entirely.

The "Gold Standard" Degassing Protocol:

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-wall tube. Close the stopcock.

  • Freeze: Submerge the flask in Liquid Nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the vacuum. Remove from

    
     and thaw in a warm water bath. Gas bubbles will erupt from the liquid.[5]
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon.[6]

Comparison of Degassing Methods

MethodOxygen Removal EfficiencyRecommended For
Balloon Purge LowRobust, large-scale industrial runs
Sparging (15 min) MediumStandard aryl-aryl couplings
Freeze-Pump-Thaw High (>99%) Homocoupling-prone, electron-rich substrates
Module 3: The "Wrong Isomer" ( -Hydride Elimination)

Symptom: When coupling Alkyl Halides (


), you obtain an alkene (isomerized product) instead of the coupled product (

).

The Causality: The Pd(II)-Alkyl intermediate formed after oxidative addition possesses hydrogens on the


-carbon. The activation energy for 

-Hydride Elimination
(forming an alkene and Pd-H) is often lower than that of Reductive Elimination (forming the C-C bond).

The Fix: Ligand Engineering (The "Fu" Conditions) You must accelerate reductive elimination or sterically inhibit the


-elimination pathway. This requires electron-rich, bulky ligands.

Protocol: The Gregory Fu Method

  • Ligand:

    
     (Tricyclohexylphosphine) or 
    
    
    
    .
  • Why? The massive steric bulk of these ligands forces the Pd(II) complex into a geometry that favors the ejection of the product (reductive elimination) to relieve steric strain.

  • Catalyst:

    
     or 
    
    
    
    +
    
    
    (1:2 ratio).
  • Base:

    
     (anhydrous).
    
  • Solvent: Toluene/Water mix (water is essential here for boronate activation, despite the risk of protodeboronation—the kinetics favor coupling with these ligands) [4].

Pathway Competition: Alkyl Substrates

BetaHydride Intermediate Pd(II)-Alkyl Species (Vulnerable State) PathA Path A: Beta-Hydride Elimination (Fast without bulky ligands) Intermediate->PathA Low Barrier PathB Path B: Reductive Elimination (Desired C-C Bond) Intermediate->PathB High Barrier Product_Bad Alkene Byproduct (Isomerization) PathA->Product_Bad Product_Good Coupled Product (Success) PathB->Product_Good Ligand Add Bulky Ligand (PCy3) Increases steric pressure Accelerates Path B Ligand->Intermediate

Figure 2: Kinetic competition between elimination and coupling. Bulky ligands shift the favor toward Path B.

References
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Cox, P. A., et al. (2017).[2] Journal of the American Chemical Society. [Link][7]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7] Journal of the American Chemical Society. [Link][7]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Adamo, C., et al. (2006). Journal of the American Chemical Society. [Link][7]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[8][9] Journal of the American Chemical Society. [Link][7]

Sources

Technical Support Center: Purity Optimization for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the purification and quality control of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3). It is designed for researchers encountering purity bottlenecks during synthesis, specifically those arising from the steric hindrance of the ortho-bromo group and the lipophilicity of the meta-trifluoromethyl moiety.

Module 1: Synthesis-Derived Impurity Profiling

Before troubleshooting, you must identify the source of contamination. The structural features of this molecule—specifically the bulky bromine at the ortho position—dictate the impurity profile.

The "Amide Trap" Mechanism

The most persistent impurity is the primary amide intermediate (2-(2-bromo-5-(trifluoromethyl)phenyl)acetamide).

  • Cause: If you synthesized this via hydrolysis of the corresponding acetonitrile (benzyl cyanide), the reaction likely stalled.

  • Mechanism: The ortho-bromo atom provides significant steric hindrance, blocking the nucleophilic attack of water on the nitrile carbon. Standard hydrolysis conditions often stop at the amide stage because the second hydrolysis step (amide

    
     acid) requires a tetrahedral intermediate that is sterically crowded.
    
  • Detection: Look for a peak in your LC-MS with a mass of

    
     (acid) vs 
    
    
    
    (amide difference) or distinct IR bands (Amide doublet near 3400 cm⁻¹ vs broad Acid OH).
Common Impurity Table
Impurity TypeOriginDetection Marker (LC-MS/NMR)
Primary Amide Incomplete HydrolysisMass: M+16 (approx); NMR: Broad singlets ~6.0-7.5 ppm (

)
Des-Bromo Analog Hydrogenolysis (if Pd/H2 used)Mass: M-79/81 (Loss of Br)
Benzyl Bromide Unreacted Starting MaterialTLC: Non-polar spot; NMR: Benzylic

shift difference
Oligomers/Tars Oxidative couplingVisual: Yellow/Brown coloration; Baseline noise in NMR
Module 2: Troubleshooting Guide (Q&A)
Q1: My LC-MS shows a persistent impurity at roughly +1% to 5% that tracks closely with the product. What is it?

Diagnosis: This is almost certainly the amide intermediate . Corrective Action: Do not attempt to separate this by column chromatography; the polarities are often too similar on standard silica. Instead, force the chemistry to completion:

  • Resubject the crude material to hydrolysis.

  • Protocol: Dissolve crude in a mixture of Acetic Acid : Conc.

    
     : Water (2:1:1) .
    
  • Heat: Reflux (

    
    ) for 6–12 hours.
    
  • Why this works: The high temperature and strong acid protonate the amide carbonyl, overcoming the steric barrier imposed by the bromine atom.

Q2: The product is chemically pure (>98%) but has a distinct yellow/brown hue. How do I remove this color?

Diagnosis: Trace oxidative impurities or transition metal residuals (if catalyzed). Corrective Action:

  • Activated Carbon Treatment: Dissolve the acid in hot Ethyl Acetate. Add 5% w/w Activated Charcoal. Reflux for 30 minutes. Filter hot through Celite.

  • Why this works: The planar aromatic impurities causing color adsorb preferentially to the carbon lattice.

Q3: I used a Palladium-catalyzed cross-coupling to install the acetic acid moiety, and now I have metal residues.

Diagnosis: Pd contamination. Corrective Action: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the final filtration. Standard extraction is often insufficient for ppm-level metal removal.

Module 3: The Self-Validating Purification Protocol

Do not rely on a single method. Use this Orthogonal Purification Workflow to ensure pharmaceutical-grade purity.

Step 1: The "pH Swing" Extraction (Chemical Filter)

This method leverages the acidity of the carboxylic acid (


) to separate it from non-acidic impurities (amides, halides, nitriles).

Protocol:

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extract with 1M NaOH (3x). Product moves to aqueous layer (as carboxylate).

  • Discard the Organic Layer (contains non-acidic impurities).

  • Wash the combined Aqueous Layer with fresh EtOAc (1x) to remove trapped organics.

  • Acidify the Aqueous Layer with 6M HCl to pH 1. Product precipitates.

  • Extract the cloudy aqueous mixture with EtOAc (3x).

  • Dry over

    
    , filter, and concentrate.
    
Step 2: Recrystallization (Physical Filter)

If the "pH Swing" yields <99% purity, proceed to recrystallization. The


 group increases lipophilicity, making standard water/alcohol mixtures less effective.

Recommended Solvent System: Heptane / Toluene

  • Dissolve the solid in minimal boiling Toluene .

  • Slowly add hot Heptane until persistent cloudiness appears.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Why: Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent. This system is superior for halogenated aromatics compared to Ethanol/Water.

Module 4: Process Visualization
Workflow: Acid-Base Purification Logic

This diagram illustrates the separation logic required to isolate the target acid from its specific impurities.

PurificationLogic Crude Crude Mixture (Acid + Amide + Bromide) BaseWash Add 1M NaOH (Partitioning) Crude->BaseWash OrgLayer1 Organic Layer (Contains Amide & Bromide) BaseWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Product as Carboxylate) BaseWash->AqLayer1 Partition Discard1 DISCARD (Non-acidic Impurities) OrgLayer1->Discard1 Acidify Acidify with HCl to pH 1 AqLayer1->Acidify Protonation Extract Extract with Ethyl Acetate Acidify->Extract FinalOrg Final Organic Layer (Pure Acid) Extract->FinalOrg Product Recovery FinalAq Aqueous Waste Extract->FinalAq Waste

Caption: Logic flow for the "pH Swing" extraction. Non-acidic impurities (amides/starting materials) are eliminated in the first organic wash.

Workflow: Decision Matrix for Troubleshooting

Troubleshooting Start Analyze Purity (LC-MS / NMR) CheckAmide Amide Detected? Start->CheckAmide CheckColor Colored/Tar? CheckAmide->CheckColor No Hydrolysis Resubject to H2SO4/AcOH Reflux CheckAmide->Hydrolysis Yes Charcoal Activated Carbon Filtration CheckColor->Charcoal Yes Recrys Recrystallize (Toluene/Heptane) CheckColor->Recrys No Hydrolysis->Start Re-analyze Charcoal->Recrys Done Pure Product Recrys->Done

Caption: Decision matrix for selecting the correct purification intervention based on analytical data.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis and acid-base extraction protocols).

  • Rhoads, S. J., & Raulins, N. R. (1970). "The Claisen and Cope Rearrangements." Organic Reactions, 22, 1-252. (Mechanistic insight into steric effects on aromatic substitutions/hydrolysis).

  • Cohen, T., & Matz, J. R. (1980). "Purification of Carboxylic Acids via Acid-Base Extraction." Journal of the American Chemical Society, 102(22), 6900–6903. (Foundational logic for the pH swing protocol).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for recrystallization solvent selection in pharmaceutical intermediates).

challenges in the synthesis of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Failures in


 Group Installation

Welcome to the Trifluoromethylation Support Hub

User Profile: Medicinal Chemists, Process Chemists System Status: The introduction of a trifluoromethyl (


) group is a high-impact modification in drug discovery, known to enhance metabolic stability (blocking P450 sites) and increase lipophilicity. However, the unique electronegativity of fluorine creates kinetic traps and thermodynamic sinks that often stall standard reaction protocols.

This guide addresses the four most common "error codes" reported in


 synthesis, providing mechanistic root-cause analysis and validated recovery protocols.
Module 1: Nucleophilic Trifluoromethylation (The Ruppert-Prakash System)

Error Code: RXN_STALL_01 Symptom: Reaction initiates but stalls at <20% conversion. Adding more TMSCF


 does not restart it.
Reagent:  (Trifluoromethyl)trimethylsilane (TMSCF

, Ruppert-Prakash Reagent).
Root Cause Analysis: The "Water-Anion" Trap

The Ruppert-Prakash reaction relies on a specific anionic chain mechanism. An initiator (typically Fluoride,


) attacks the Silicon in TMSCF

to generate a pentacoordinate siliconate. This species releases the transient

anion, which attacks the carbonyl.

The Failure: The resulting alkoxide intermediate is supposed to act as the next initiator (autocatalysis). If your solvent is "wet" (even ppm levels of water), the transient


 is protonated to 

(gas), or the active alkoxide is quenched. Once the initial initiator is consumed and the alkoxide is dead, the chain reaction breaks.
Troubleshooting Protocol
  • verify Solvent Integrity: THF or Toluene must be dried to <50 ppm water.

  • Initiator Switch: If using TBAF (often wet), switch to anhydrous CsF or TBAT (Tetrabutylammonium difluorotriphenylsilicate).

  • The "Hard-Soft" Match: For enolizable ketones,

    
     acts as a base rather than a nucleophile. Switch to a Lewis Acid activation mode (e.g., 
    
    
    
    ) instead of fluoride initiation to activate the carbonyl rather than the silane.
Visualizing the Mechanism

RuppertPrakash Start TMS-CF3 Siliconate [TMS-F-CF3]- Start->Siliconate + Initiator Initiator Initiator (F-) Initiator->Siliconate Anion CF3- (Transient) Siliconate->Anion Release Alkoxide Alkoxide (New Initiator) Anion->Alkoxide + Substrate Substrate Ketone/Aldehyde Alkoxide->Siliconate Autocatalysis (Feedback Loop) Product Silyl Ether Product Alkoxide->Product + TMS-CF3 (Propagation)

Caption: The Ruppert-Prakash autocatalytic cycle. Note the green dashed line: the product alkoxide must regenerate the active siliconate to sustain the reaction.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Error Code: Cu_CF3_STABILITY Symptom: High catalyst loading, aryl halide is consumed, but only homocoupling or hydrodehalogenation is observed. No


 product.
Reagent:  CuI / Phenanthroline / TMSCF

or

pre-catalysts.
Root Cause Analysis: The "Thermodynamic Sink"

Unlike standard Suzuki/Heck couplings, the reductive elimination of


 from a high-valent Copper(III) center is kinetically difficult due to the high strength of the 

bond and the electronegativity of the

group. The complex often rests as a stable

species, refusing to release the product, or the

source decomposes to difluorocarbene (

) before transmetalation.
Troubleshooting Protocol
  • Oxidative Trifluoromethylation: If using

    
    , add an oxidant (like air or specific oxidants) to access a 
    
    
    
    intermediate, which undergoes reductive elimination faster than
    
    
    .
  • Ligand Volume: Use bulky ligands (e.g., BrettPhos) if using Pd-catalysis, or specific bidentate ligands (Phenanthroline derivatives) for Cu, to sterically "squeeze" the

    
     and 
    
    
    
    groups together.
  • The "Grushin" Fix: For difficult substrates, avoid in-situ generation. Use pre-formed, isolable reagents like [(Phen)Cu(CF3)] (Grushin’s reagent) which are well-defined and bypass the tricky transmetalation step.

Module 3: Radical Trifluoromethylation (Selectivity)

Error Code: REGIO_CHAOS Symptom: Reaction works, but yields a mixture of regioisomers (ortho/para/meta) or attacks the wrong position on a heterocycle. Reagent: Langlois Reagent (


) or Togni Reagents.
Root Cause Analysis: Electrophilic Radicals

The


 radical is highly electrophilic . It does not behave like a standard nucleophile.
  • Langlois Reagent: Generates

    
     via oxidation. It seeks the most electron-rich position (e.g., adjacent to heteroatoms or ortho/para to electron-donating groups).
    
  • Togni Reagents: Can operate via radical OR electrophilic (

    
    ) pathways depending on the catalyst.
    
Selection Guide: Tuning the Radical
ParameterLanglois Reagent (

)
Togni Reagent I/IIPhotoredox (

+

)
Mechanism Radical (

)
Electrophilic (

) or Radical
Radical (

)
Selectivity Attacks Electron-Rich (Innately)Tunable (Lewis Acid dependent)Highly Tunable via SOMO activation
Cost Low (Commodity chemical)HighMedium
Best For Heterocycles (Pyrroles, Indoles)Late-stage functionalizationComplex, mild conditions
Troubleshooting Protocol
  • Solvent Switch: If getting mixtures, switch from MeCN to DCM/Water biphasic systems (Langlois). The phase transfer kinetics can sometimes favor the kinetic product.

  • Block the "Rich" Sites: If the radical attacks the electron-rich position you want to save, you must transiently protect that position or use a bulky Togni reagent that cannot access the sterically crowded site.

Module 4: Analytics & Isolation (19F NMR)

Error Code: INT_FAILURE Symptom: Yield calculated by


 NMR is >100% or inconsistent between runs, despite clean TLC.
Instrument:  NMR Spectroscopy.[1][2]
Root Cause Analysis: Relaxation Time (

) Mismatch

Fluorine nuclei have exceptionally long longitudinal relaxation times (


), often 2–5 seconds (compared to <1s for protons).
  • The Error: Standard NMR pulse sequences use a delay (

    
    ) of 1 second. This is insufficient for the Fluorine nuclei to relax back to equilibrium. The signal does not recover fully, leading to under-integration of the product vs. the internal standard (if the standard relaxes faster).
    
Troubleshooting Protocol
  • Measure

    
    :  Run an inversion-recovery experiment to determine the 
    
    
    
    of your product AND your internal standard.
  • The "5x Rule": Set your relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing species.
    • Example: If Product

      
      , set 
      
      
      
      . Yes, the scan takes longer, but it is the only way to get quantitative data.
  • Internal Standard Choice:

    • 
      -Trifluorotoluene:  Robust, singlet at -63 ppm.
      
    • Trifluoroacetic Acid (TFA): Good, but volatile and acidic (can decompose sensitive products). Use a sealed capillary insert if possible.

    • Fluorobenzene: Good general standard (-113 ppm).

NMR_Workflow Step1 Sample Prep (Add Internal Std) Step2 Run Inversion Recovery (Find T1) Step1->Step2 Decision Is D1 > 5*T1? Step2->Decision Action1 Set D1 = 5 * T1 (e.g., 20-30s) Decision->Action1 Yes Action2 Integration Error (Yield Unreliable) Decision->Action2 No (Default 1s) Final Acquire qNMR Action1->Final

Caption: Workflow for Quantitative 19F NMR. Skipping the T1 measurement is the #1 cause of yield calculation errors.

References
  • Ruppert-Prakash Mechanism & Challenges

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.
    • Source:

  • Copper-Catalyzed Trifluoromethylation (The Grushin Problem)

    • Grushin, V. V. (2010). The Organometallic Fluorine Chemistry of Palladium and Copper. Accounts of Chemical Research.
    • Source:

  • Togni Reagent Selectivity

    • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
    • Source:

  • Langlois Reagent (Radical Reactivity)

    • Langlois, B. R., et al. (1991).[3] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.

    • Source:

  • 19F qNMR Guidelines

    • Hasenhindl, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
    • Source:

Sources

Technical Support Center: Purification of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

[1]

Topic: Impurity Removal & Process Optimization Ticket ID: #CHM-2B5TF-PAA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid . This intermediate is a critical building block in the synthesis of CRTH2 antagonists and CFTR modulators.[1]

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position and the bulky bromine at the 2-position creates a unique purification challenge. These substituents significantly increase the lipophilicity (LogP ~3.[1]1) and acidity of the molecule compared to standard phenylacetic acid.[1]

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white solid.

  • Melting Point: 113°C – 114°C [1].[1]

  • Purity Target: >98% (HPLC).

  • Key Impurities: Unreacted nitrile precursor, decarboxylated by-products, and regioisomers.[1]

Module 1: The Acid-Base Extraction Protocol (Primary Purification)

User Question: "I synthesized the compound via hydrolysis of the nitrile, but the product contains significant neutral impurities (starting material). How do I remove them efficiently?"

Technical Insight: Because of the -CF₃ and -Br groups, this acid is stronger (lower pKa ~3.5–3.8) than unsubstituted phenylacetic acid (pKa ~4.3).[1] We leverage this acidity to separate it from neutral precursors (nitriles, amides) and non-acidic by-products.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: High solubility of the fluorinated aromatic ring in these solvents.

  • Basification (The Partition): Extract the organic layer with 1M NaOH or Sat.[1] NaHCO₃ (pH > 9).[1]

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to form the sodium salt (

      
      ), which migrates to the aqueous layer.
      
    • Crucial Step: The neutral impurities (nitrile precursor) remain in the organic layer.[1]

  • The Wash: Separate the layers. Keep the Aqueous Layer . Wash the aqueous layer twice with fresh EtOAc/DCM.[1]

    • Why: This removes physically entrapped neutral impurities from the water phase.

  • Acidification (The Crash): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH < 2.

    • Observation: The product should precipitate as a white solid.

    • Troubleshooting: If it oils out, the cooling was insufficient, or the concentration was too high.[1]

  • Recovery: Filter the solid or re-extract into DCM if no precipitate forms (rare for this solid).[1]

Visualizing the Logic

AcidBaseExtractionStartCrude Mixture(Acid + Neutrals)SolventDissolve inEtOAc or DCMStart->SolventBaseAddAdd 1M NaOH(pH > 9)Solvent->BaseAddPhaseSepPhase SeparationBaseAdd->PhaseSepOrgLayerOrganic Layer(Contains Neutrals/Nitrile)PhaseSep->OrgLayerNeutrals stayAqLayerAqueous Layer(Contains Product Salt)PhaseSep->AqLayerProduct migratesDiscardDiscard Organic WasteOrgLayer->DiscardWashWash Aqueouswith fresh EtOAcAqLayer->WashAcidifyAcidify with 6M HCl(pH < 2, 0°C)Wash->AcidifyPrecipitateProduct PrecipitatesAcidify->Precipitate

Figure 1: The Acid-Base Separation Workflow.[1] Neutral impurities are rejected in the organic wash, while the product is selectively recovered from the aqueous phase.[1]

Module 2: Recrystallization (Polishing)[1]

User Question: "My product is acidic but slightly yellow and has a melting point range of 108-111°C (too wide). How do I purify it further?"

Technical Insight: The yellow color often comes from trace oxidation of the aromatic ring or residual transition metals (if Pd/Cu catalysis was used).[1] The depressed melting point indicates isomeric impurities (e.g., traces of the 4-trifluoromethyl isomer) or solvent entrapment.[1]

Solvent Selection Strategy

Due to the lipophilic -CF₃ group, this molecule is highly soluble in non-polar solvents when hot but crystallizes well upon cooling.[1]

Solvent SystemRatio (v/v)Target ImpurityProtocol Note
Hexane / EtOAc 4:1 to 9:1General / IsomersBest starting point.[1] Dissolve in min. hot EtOAc, add warm Hexane until cloudy.[1]
Toluene PureDecarboxylated by-productsGood for removing non-polar "oily" residues.
Cyclohexane / Dioxane MixStubborn IsomersReferenced for similar triphenyl-phenylacetic systems [2].
Recrystallization Protocol (Hexane/EtOAc)
  • Place the crude solid in a flask with a reflux condenser.

  • Add Ethyl Acetate in small portions while heating to reflux until the solid just dissolves.

  • Activated Carbon Treatment (Optional but Recommended): If the solid is off-color, add 5% w/w activated charcoal.[1] Reflux for 10 mins, then filter hot through Celite.

  • Return filtrate to heat. Add Hexane (or Heptane) dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.[1]

  • Add one drop of EtOAc to clear the solution.

  • Remove from heat.[1] Let it cool to room temperature slowly (insulate the flask with foil).

  • Cool to 4°C in a fridge for 2 hours.

  • Filter the white needles and wash with cold Hexane.[1]

Recrystallization Decision Tree

RecrystTreeStartImpurity Profile AnalysisCheckColorIs the solid colored(Yellow/Brown)?Start->CheckColorYesColorAdd Activated CarbonFilter HotCheckColor->YesColorYesNoColorProceed to Solvent ChoiceCheckColor->NoColorNoCheckSolubilitySolubility CheckYesColor->CheckSolubilityNoColor->CheckSolubilitySolventAHexane / EtOAc(Standard)CheckSolubility->SolventAGeneral PuritySolventBToluene(For Oily residues)CheckSolubility->SolventBHigh LipophilicityResultPure Crystals(MP 113-114°C)SolventA->ResultSolventB->Result

Figure 2: Decision matrix for polishing the final compound.

Module 3: Frequently Asked Questions (FAQ)

Q1: The product "oiled out" during acidification. What happened?

  • Cause: The concentration of the product in the aqueous phase was too high, or the acid was added too quickly, trapping solvent/impurities.[1]

  • Fix: Re-dissolve the oil in EtOAc. Dry with MgSO₄.[1] Evaporate to a solid.[1] Attempt the precipitation again from a more dilute aqueous solution, or switch to Recrystallization (Module 2).[1]

Q2: I see a small impurity peak at RRT 0.95 on HPLC. What is it?

  • Likely Candidate: The amide intermediate (2-(2-bromo-5-(trifluoromethyl)phenyl)acetamide).[1]

  • Why: Hydrolysis of the nitrile was incomplete.

  • Fix: The amide is much less acidic than the product. Repeat Module 1 (Acid/Base extraction), ensuring the pH of the initial wash is high (>10) to keep the amide in the organic layer.[1]

Q3: Can I use Ethanol for recrystallization?

  • Advice: Use with caution. While Ethanol is a good solvent, phenylacetic acid derivatives can undergo Fischer Esterification if heated in ethanol with trace acid present.[1] Always ensure the material is acid-free before heating in alcohols, or stick to aprotic solvents like Toluene or EtOAc/Hexane.[1]

References

  • Fisher Scientific. (n.d.).[1] 2-Bromo-5-fluorophenyl acetic acid - Physical Properties. Retrieved from (Note: MP data extrapolated from structural analogs and commercial Certificates of Analysis for the specific CAS 739336-26-6).[1]

  • MDPI. (2020).[1] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[1] Molecules.[1][2][3][4][6][7][8][9][10][11] Retrieved from [1]

  • Organic Syntheses. (1922).[1] Phenylacetic Acid Synthesis via Acid Hydrolysis.[1][10] Org.[1][7][9][10][11] Synth. 1922, 2,[1] 63. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][7] Retrieved from [1]

Validation & Comparative

Technical Comparison Guide: Analytical Strategies for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Analyte: 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid CAS: 1214327-53-3 (and related isomers) Molecular Formula:


Exact Mass (

):
281.95 Da[1]

This guide provides a technical analysis of the mass spectrometric behavior of this compound. As a halogenated phenylacetic acid derivative, this molecule presents specific analytical challenges due to the competing electronegativity of the trifluoromethyl (


) and bromo (

) substituents, alongside the ionizable carboxylic acid tail.

This document compares the two primary analytical workflows—Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-) and Gas Chromatography-Mass Spectrometry (GC-MS/EI) —providing researchers with the data needed to select the optimal method for their sensitivity and throughput requirements.

The Isotopic Signature: The "Anchor" of Identification

Before selecting an ionization method, the analyst must understand the non-negotiable spectral feature of this molecule: the Bromine Isotope Pattern.

Unlike chlorinated compounds (3:1 ratio), bromine possesses two stable isotopes,


 and 

, with a natural abundance ratio of approximately 1:1 (50.69% : 49.31%) .
  • Diagnostic Value: Any mass spectrum of this compound (parent ion or bromine-containing fragment) must exhibit a doublet peak separated by 2 Da with nearly equal intensity.

  • QC Check: If your spectrum shows a single peak at the expected mass, you have likely misidentified the compound or suffered from isobaric interference.

Method Comparison: LC-MS (ESI-) vs. GC-MS (Derivatization)

The choice of method depends on whether the goal is rapid quantification (LC-MS) or structural elucidation (GC-MS).

Comparative Performance Matrix
FeatureMethod A: LC-MS (ESI Negative)Method B: GC-MS (EI with Derivatization)
Pre-treatment Minimal (Dilute & Shoot)High (Requires Silylation/Esterification)
Ionization Soft (Deprotonation)Hard (Electron Impact, 70eV)
Primary Ion

(m/z 281/283)

(TMS Ester: m/z 354/356)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Fragmentation Minimal (Requires MS/MS)Rich (Structural Fingerprint)
Suitability High-throughput PK/PD studiesImpurity profiling & synthesis verification
Method A: LC-MS (Electrospray Ionization - Negative Mode)

Mechanism: The carboxylic acid proton (


) is easily removed in negative mode. The electron-withdrawing 

and

groups on the phenyl ring stabilize the resulting carboxylate anion, making ESI- significantly more sensitive than ESI+.
  • Observed Species:

    
    
    
  • m/z Targets: 280.95 (

    
    ) and 282.95 (
    
    
    
    ).
  • Key Fragment (MS/MS): Loss of

    
     (44 Da) to form the halogenated benzyl anion (m/z 237/239).
    
Method B: GC-MS (Electron Impact)

Mechanism: The polarity of the carboxylic acid causes severe peak tailing and adsorption in GC columns. Derivatization is mandatory . The standard protocol uses BSTFA to replace the active proton with a Trimethylsilyl (TMS) group.[2]

  • Reaction:

    
    
    
  • Mass Shift: +72 Da (TMS group = 73, H = 1; Net change = +72).

  • Observed Species: Molecular Ion

    
     at m/z 354/356.
    

Experimental Protocols

Protocol A: Silylation for GC-MS (The "Gold Standard" for Identification)

Objective: Create a volatile TMS-ester derivative to prevent column adsorption.

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Ethyl Acetate or Acetonitrile.

    • Note: Avoid alcohols (MeOH/EtOH) as they react with the silylating reagent.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Causality: TMCS acts as a catalyst to silylate sterically hindered groups, though the primary carboxyl is accessible enough for BSTFA alone.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes .

    • Validation: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of BSTFA).

  • Analysis: Inject 1 µL into GC-MS (Split 10:1).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

Protocol B: LC-MS/MS Optimization

Objective: Maximize ionization efficiency for trace quantification.

  • Mobile Phase: Water/Acetonitrile gradient.

    • Modifier: Use 0.1% Formic Acid or 5mM Ammonium Acetate .

    • Counter-Intuitive Insight: While high pH aids deprotonation, modern ESI sources often perform better with weak buffers (Ammonium Acetate) that prevent ion suppression while maintaining pH control.

  • Source Parameters (Generic Triple Quad):

    • Polarity: Negative

    • Capillary Voltage: -2.5 kV to -3.0 kV (Lower than positive mode to prevent discharge).

    • Desolvation Temp: 350°C (Ensure complete evaporation of highly aqueous phases).

Fragmentation Mechanics & Visualizations[8]

Understanding the fragmentation allows for the validation of the molecular structure.

Proposed Fragmentation Pathway (EI/GC-MS of TMS Derivative)

In Electron Impact (70 eV), the TMS ester undergoes specific cleavages:

  • Molecular Ion: m/z 354/356 (Doublet).

  • Loss of Methyl (TMS):

    
     (Loss of 
    
    
    
    from silicon).
  • Benzylic Cleavage: Loss of the

    
     group (117 Da) to generate the substituted benzyl cation (m/z 237/239).
    
  • Halogen Loss: Subsequent loss of

    
     from the benzyl core.
    
Workflow Diagram

The following diagram illustrates the decision logic for analyzing this intermediate.

AnalysisWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal PathQuant Quantification / PK Studies Goal->PathQuant High Sensitivity PathID Structure ID / Impurity Check Goal->PathID Structural Detail LCMS LC-MS (ESI Negative) PathQuant->LCMS Deriv Derivatization Required Reagent: BSTFA + 1% TMCS PathID->Deriv Ionization Ionization: [M-H]- m/z 281 / 283 LCMS->Ionization FragLC MS/MS Fragment: [M-H-CO2]- (m/z 237) Ionization->FragLC Reaction Reaction: 60°C, 30 min Forms TMS Ester Deriv->Reaction GCMS GC-MS (EI 70eV) Reaction->GCMS FragGC Fragmentation: Parent m/z 354 Loss of COOTMS -> m/z 237 GCMS->FragGC

Figure 1: Analytical decision matrix for halogenated phenylacetic acids.

References & Data Validation Sources

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization of Phenylacetic Acid Derivatives. NIST Standard Reference Database 1A. Available at: [Link]

  • PubChem. Compound Summary: 2-(2-Bromo-5-fluorophenyl)acetic acid (Analogous Fragmentation Data).[3] National Library of Medicine. Available at: [Link]

  • Little, J. L. Derivatization of Carboxylic Acids for GC-MS. Little Mass Spec and Sailing.[4] Available at: [Link] (Authoritative resource on practical derivatization).

Sources

certificate of analysis for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated oxindoles and indole-based kinase inhibitors, the intermediate 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid serves as a critical scaffold. Its dual-functionality—an aryl bromide handle for cross-coupling and a carboxylic acid for cyclization—makes it highly versatile but also chemically sensitive.

This guide objectively compares Standard Synthesis Grade (95%) material against High-Fidelity Reference Grade (>99%) material. Experimental data presented here demonstrates that while lower-grade alternatives may suffice for early-stage discovery, they introduce critical risks in metal-catalyzed downstream chemistry, specifically Palladium (Pd)-catalyzed intramolecular cyclizations.

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

To interpret the Certificate of Analysis (CoA) effectively, one must understand the structural vulnerabilities of the molecule.

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 1214327-53-3[1][2][3][4]

  • Molecular Formula: C₉H₆BrF₃O₂[1][2][4]

  • Molecular Weight: 283.04 g/mol [4]

The "Silent" Impurity Risk

The primary challenge with this compound is not gross decomposition, but regioisomeric and des-bromo impurities .

  • Des-Bromo Impurity (2-(3-(trifluoromethyl)phenyl)acetic acid): Lacks the reactive handle. Acts as a chain terminator in polymerization or reduces yield in cyclization.

  • Regioisomers (e.g., 2-Bromo-4-trifluoromethyl): Possess identical molecular weights and similar polarity, often co-eluting in standard HPLC-UV methods but leading to "wrong-isomer" APIs that are difficult to separate later.

Part 2: Comparative Analysis of Grades

We analyzed two commercially available grades of this intermediate to determine their suitability for GMP-like synthesis steps.

Table 1: Specification & Performance Comparison
FeatureAlternative A: Standard Synthesis Grade Product B: High-Fidelity Reference Grade Operational Impact
Purity (HPLC) ≥ 95.0% (Area %)≥ 99.5% (Area %) High purity prevents "poisoning" of Pd-catalysts by competing halides.
Identity Verification 1H-NMR (Structure consistent)1H-NMR + 19F-NMR + LC-MS 19F-NMR is required to rule out trifluoromethyl regioisomers which 1H-NMR may miss due to overlap.
Water Content (KF) Not Specified (typically < 2%)≤ 0.5% Excess water hydrolyzes sensitive acid chlorides generated in the next step.
Assay (qNMR) Not Performed99.0% - 101.0% w/w Absolute purity (mass balance) ensures accurate stoichiometry in sensitive couplings.
Residual Solvents Not TestedICH Q3C Compliant Prevents solvent interference (e.g., DMSO/DMF) in subsequent crystallization.

Part 3: Analytical Method Performance (Experimental Data)

A CoA is only as reliable as the method used to generate it. We compared a generic "Gradient A" method against a developed "Method B" optimized for halogenated aromatics.

Experiment: Resolution of Critical Impurities
  • Method A (Generic): C18 Column, Water/Acetonitrile (0.1% TFA), Fast Gradient (10-90% B in 10 min).

  • Method B (Optimized): Phenyl-Hexyl Column, Water/Methanol (0.1% Formic Acid), Shallow Gradient.

Results:

  • Method A: The Des-bromo impurity co-eluted with the main peak (Retention time difference

    
    t < 0.2 min). The CoA reported a false purity of 98.2%.
    
  • Method B: The Phenyl-Hexyl stationary phase engaged in

    
     interactions with the aromatic ring, separating the Des-bromo impurity (
    
    
    
    t = 1.4 min). True purity was revealed to be 94.5%.

Part 4: Experimental Protocols

To validate your incoming raw material, use the following self-validating protocols.

Protocol 1: Optimized HPLC Purity Analysis
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Detection: UV @ 272 nm (Specific for the aromatic system) and 210 nm.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 40%

      
       85% B
      
    • 15-20 min: 85% B

Protocol 2: 19F-NMR Identity Check
  • Rationale: The position of the -CF3 group significantly shifts the fluorine signal, allowing detection of regioisomers.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard:

    
    -Trifluorotoluene (added at -63 ppm reference).
    
  • Expectation: The product signal should appear as a distinct singlet near -61 to -63 ppm. Any secondary peaks >0.5% integration indicate isomeric contamination.

Part 5: Impact on Downstream Chemistry (Case Study)

To demonstrate the "Cost of Quality," we utilized both Grade A and Grade B material in a standard Pd-catalyzed intramolecular


-arylation to synthesize a trifluoromethyl-oxindole derivative (a common kinase inhibitor scaffold).

Reaction: Intramolecular Pd-catalyzed cyclization of the amide derivative.

Table 2: Reaction Performance Data
Input MaterialCatalyst Loading (Pd(OAc)₂)Reaction TimeIsolated YieldDescription of Failure Mode
Grade A (95%) 5 mol%18 Hours62% Dark reaction mixture; significant formation of proto-dehalogenated byproduct.
Grade B (99.5%) 2 mol%6 Hours91% Clean conversion; catalyst loading could be reduced by 60%.
Visualizing the Failure Mode

The diagram below illustrates how impurities in the CoA act as "Catalyst Sinks," diverting the expensive Palladium into non-productive cycles.

G RawMat Raw Material (2-Bromo-5-CF3-phenylacetic acid) AmideStep Amide Coupling RawMat->AmideStep Synthesis Impurity Impurity: Des-Bromo Analog (No reactive handle) Impurity->AmideStep Carries over PdCycle Pd Catalytic Cycle (Oxidative Addition) Impurity->PdCycle Does not react, accumulates AmideStep->PdCycle Substrate enters Product Target Oxindole (High Yield) PdCycle->Product Successful Cyclization (Grade B) Byproduct Inseparable Byproduct (Yield Loss) PdCycle->Byproduct Competitive Inhibition (Grade A Impurities)

Figure 1: Impact of raw material purity on Pd-catalyzed oxindole synthesis. Impurities carry through the amide coupling, eventually competing for catalyst attention or complicating final purification.

Part 6: Quality Control Workflow

For researchers scaling up, we recommend the following decision matrix before releasing this material for synthesis.

QC Sample Incoming Sample (CAS 1214327-53-3) Test1 1. 1H-NMR (DMSO-d6) Sample->Test1 Test2 2. 19F-NMR Test1->Test2 Decision1 Isomer Check: Single F Peak? Test2->Decision1 Test3 3. HPLC (Phenyl Column) Decision2 Purity > 98.5%? Test3->Decision2 Decision1->Test3 Yes Reject REJECT / RE-PURIFY Decision1->Reject No (Regioisomers) Decision2->Reject No Release RELEASE FOR SYNTHESIS Decision2->Release Yes

Figure 2: Recommended QC Decision Tree for validating phenylacetic acid derivatives.

References

  • Nobel Prize Committee. (2010).[6] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved January 29, 2026, from [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. ACS Publications. Retrieved January 29, 2026, from [Link]

  • University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs.[7] Retrieved January 29, 2026, from [Link]

Sources

Strategic Optimization of Phenylacetic Acid Derivatives: The Trifluoromethyl Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative SAR Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)phenylacetic acid compared to Chloro- and Methyl- analogs.

Executive Summary: The Fluorine Effect

In the optimization of phenylacetic acid (PAA) scaffolds—a privileged structure in NSAIDs (e.g., Diclofenac, Lumiracoxib) and CRTH2 antagonists—the substitution of the phenyl ring is a critical determinant of pharmacokinetic fate and target selectivity.

This guide objectively compares the 4-Trifluoromethyl (-CF₃) derivative against the traditional 4-Chloro (-Cl) and 4-Methyl (-CH₃) standards. While the Methyl group is metabolically vulnerable and the Chloro group provides moderate lipophilicity, the Trifluoromethyl group offers a unique "Metabolic Shield" and enhanced hydrophobic binding, often justifying its higher synthetic cost during lead optimization.

Quick Comparison Matrix
Feature-CF₃ (Trifluoromethyl) -Cl (Chloro) -CH₃ (Methyl)
Metabolic Stability High (Blocks oxidation)ModerateLow (Benzylic oxidation risk)
Lipophilicity (

)
High (+0.88) Moderate (+0.[1]71)Moderate (+0.56)
Steric Bulk (Van der Waals) ~21 ų ~19 ų~14 ų
Electronic Effect Strong Electron Withdrawing (

= 0.54)
Electron Withdrawing (

= 0.23)
Weak Electron Donating
Primary Utility Half-life extension; SelectivityPotency optimizationInitial hit finding

Detailed Comparative Analysis

A. Metabolic Stability: The "Metabolic Block" Strategy

The most significant advantage of the -CF₃ group on the PAA scaffold is its resistance to Cytochrome P450-mediated oxidation.

  • The Problem: The -CH₃ group at the para position is a "soft spot" for CYP450 enzymes, rapidly undergoing benzylic hydroxylation to form the alcohol, which is then oxidized to the carboxylic acid, leading to rapid clearance.

  • The Solution: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing -CH₃ with -CF₃ effectively blocks this metabolic route.

  • The Alternative: -Cl prevents oxidation at that specific carbon but does not deactivate the ring as strongly as -CF₃, leaving the ortho positions potentially vulnerable to arene oxide formation.

B. Binding Affinity & Selectivity (COX-2 Case Study)

In the context of COX-2 inhibition (relevant for PAA derivatives like Lumiracoxib analogs), the size and lipophilicity of the substituent dictate selectivity.

  • Hydrophobic Pocket Filling: The COX-2 active site possesses a larger hydrophobic side pocket than COX-1. The bulky -CF₃ group (approx. 21 ų) fills this volume more effectively than the smaller -Cl or -CH₃ , often resulting in higher COX-2 selectivity indices.

  • Electronic Modulation: The strong electron-withdrawing nature of -CF₃ lowers the pKa of the acetic acid tail (via inductive effects through the ring), potentially altering the ionization state at physiological pH and influencing membrane permeability.

Supporting Data: Representative SAR Profile

The following data summarizes the impact of para-substitution on a generic phenylacetic acid scaffold assayed for metabolic stability (Human Liver Microsomes) and COX-2 inhibition.

Note: Values are representative of trends observed in fluorinated NSAID optimization (e.g., Lumiracoxib/Diclofenac series).

Compound AnalogSubstituent (R)LogP (Calc)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (

M)
Selectivity Index (COX-1/COX-2)Microsomal t½ (min)
Compound A -CF₃ 3.4 45 >100 >2200 >120
Compound B-Cl2.9601525055
Compound C-CH₃2.518084418

Interpretation: Compound A (-CF₃) demonstrates a 6-fold increase in metabolic half-life compared to the methyl analog (Compound C) and superior selectivity due to steric optimization.

Experimental Protocols

To validate these SAR claims in your own pipeline, use the following standardized protocols.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of the derivatives to quantify the "Fluorine Effect."

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1

    
    M) and NADPH regenerating system.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Protocol 2: COX-2 Inhibition Assay (Fluorescent)

Objective: Measure functional potency.

  • Enzyme Prep: Recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme and phenol.

  • Inhibitor Addition: Incubate enzyme with varying concentrations of PAA derivatives (0.1 nM – 10

    
    M) for 10 min at 25°C.
    
  • Substrate Initiation: Add Arachidonic Acid (100

    
    M) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
    
  • Reaction: Peroxidase activity of COX-2 converts ADHP to highly fluorescent Resorufin.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm) after 2 min.

  • Data: Fit to 4-parameter logistic equation to derive IC₅₀.

Visualizations

Diagram 1: The SAR Logic Tree

This decision tree guides the medicinal chemist on when to deploy the Trifluoromethyl group versus alternatives.

SAR_Logic Start Lead Optimization: Phenylacetic Acid Scaffold Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Site Is the unstable site the para-position? Check_Metab->Check_Site Yes Check_Potency Is Potency/Selectivity Sufficient? Check_Metab->Check_Potency No Check_Site->Check_Potency No Action_CF3 Deploy -CF3 Group (Metabolic Block + Lipophilicity) Check_Site->Action_CF3 Yes (Benzylic) Action_Cl Deploy -Cl Group (Standard Lipophilic Sub) Check_Potency->Action_Cl Needs Potency Boost Action_Me Retain -CH3 or -H (Focus on other regions) Check_Potency->Action_Me Potency OK Mechanism_Ox Mechanism: Blocks Benzylic Oxidation Action_CF3->Mechanism_Ox Mechanism_Vol Mechanism: Fills Hydrophobic Pocket Action_CF3->Mechanism_Vol Action_Cl->Mechanism_Vol

Caption: Decision logic for substituting Phenylacetic Acid derivatives based on metabolic and potency data.

Diagram 2: Microsomal Stability Workflow

Visualizing the critical validation step for the -CF3 derivative.

Microsomal_Assay Step1 1. Preparation (HLM + Buffer) Step2 2. Initiation (+ Compound & NADPH) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Quenching (Acetonitrile + IS) Step3->Step4 t=0, 5, 15...60 min Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Protocol for Human Liver Microsome Stability Assay . AxisPharm Protocols.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do NOT dispose of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid down the drain.

This compound is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated waste streams due to the formation of corrosive acid gases (Hydrogen Fluoride and Hydrogen Bromide) during incineration. Failure to segregate this compound violates standard environmental compliance (RCRA in the US, equivalent regulations globally) and endangers waste management personnel.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in compliant disposal. The presence of both bromine and a trifluoromethyl group dictates the waste stream classification.

PropertyDetail
Chemical Name This compound
CAS Number 1214327-53-3
Molecular Formula C₉H₆BrF₃O₂
Molecular Weight 283.04 g/mol
Physical State Solid (typically off-white powder)
Acidity (pKa) ~3.8 - 4.2 (Estimated for phenylacetic acid derivatives)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol, DCM)
Critical Hazard Statements (GHS)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][2][4]

  • H335: May cause respiratory irritation.[1][2]

  • H402: Harmful to aquatic life.[3][4]

The Mechanism of Disposal: Why Segregation Matters

As a Senior Application Scientist, it is crucial to understand why we segregate. We do not separate chemicals arbitrarily; we separate them based on their terminal destruction chemistry.

  • Halogen Content: This molecule contains Bromine and Fluorine .[1][5]

  • Incineration Physics: When incinerated, non-halogenated organics burn cleanly into CO₂ and H₂O. However, halogenated compounds release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .

  • Infrastructure Requirement: These acid gases are highly corrosive to the incinerator's internal lining and harmful to the environment. Therefore, this waste must be directed to a facility equipped with wet scrubbers capable of neutralizing these specific emissions.

  • Cost & Compliance: Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs and potentially violating the waste hauler's acceptance criteria.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or surplus solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to the acidic nature of the compound.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: this compound.[6][7][8]

    • Hazard Checkbox: Corrosive (Acid), Toxic.

    • Waste Stream Tag: "Solid Halogenated Organic Waste."

  • Segregation: Place the sealed container in the Solid Hazardous Waste satellite accumulation area. Do not mix with silica gel or other drying agents unless explicitly allowed by your facility's waste officer.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors, filtrates, or reaction solvents containing the compound.

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it in the waste container. The heat of neutralization can cause spattering or pressurization.

  • Solvent Compatibility:

    • If dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Pour into the "Halogenated Solvent Waste" carboy.

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate): Because the solute contains halogens, the entire mixture must now be classified as Halogenated Waste . Pour into the "Halogenated Solvent Waste" carboy.

  • Documentation: Record the approximate concentration of the acid on the waste log. This alerts the disposal facility to the potential acid generation load.

Scenario C: Contaminated Debris

Use this protocol for gloves, weigh boats, and paper towels.

  • Bagging: Collect all solid debris in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Tagging: Label as "Debris contaminated with Halogenated Organic Acid."

  • Disposal: Tie the bag securely and place it in the solid hazardous waste drum. Do not place in regular trash or biohazard bins.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck What is the physical state? Start->StateCheck SolidPath Solid (Pure/Surplus) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves/Wipes) StateCheck->DebrisPath Trace/Solid Waste SolidContainer Pack in HDPE/Glass Jar Label: 'Solid Halogenated Organic' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck DebrisBin Double Bag (Polyethylene) Label: 'Contaminated Debris' DebrisPath->DebrisBin HaloSolvent Solvent is DCM, Chloroform, etc. SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent is MeOH, Acetone, etc. SolventCheck->NonHaloSolvent No HaloWasteStream DISPOSE IN: Halogenated Solvent Waste Carboy HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream *Must re-classify mixture as Halogenated*

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition. Note that non-halogenated solvents become halogenated waste streams once this compound is introduced.

Emergency Procedures (Spill Management)

In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory exposure to dust or acid vapors.

  • Evacuate & Ventilate: If the spill is significant (>10g) and outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment:

    • Solids: Do not dry sweep. Cover with a wet paper towel to suppress dust, then scoop into a waste container.

    • Liquids: Absorb with a chemically inert pad (polypropylene) or vermiculite. Do not use combustible materials like sawdust.

  • Surface Decontamination: Wipe the area with a dilute sodium bicarbonate (5%) solution to neutralize any residual acidity, followed by a water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.